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molecular formula C7H18NO3P B179428 Diethyl (3-aminopropyl)phosphonate CAS No. 4402-24-8

Diethyl (3-aminopropyl)phosphonate

Cat. No. B179428
M. Wt: 195.2 g/mol
InChI Key: DQORFBNFNLHVIM-UHFFFAOYSA-N
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Patent
US07795255B2

Procedure details

(3-Azidopropyl)phosphonic acid diethyl ester (240 mg, 1.08 mmol) and activated Pd/C (20 mg) were suspended in methanol (50 ml) and stirred under H2 atmosphere at 40 psi for 3 hours. The black suspension was filtered on Celite, and the solvent was removed under vacuum to give pure (3-aminopropyl)phosphonic acid diethyl ester (205 mg, 99% yield).
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][P:4]([CH2:9][CH2:10][CH2:11][N:12]=[N+]=[N-])(=[O:8])[O:5][CH2:6][CH3:7])[CH3:2]>CO.[Pd]>[CH2:6]([O:5][P:4]([CH2:9][CH2:10][CH2:11][NH2:12])(=[O:8])[O:3][CH2:1][CH3:2])[CH3:7]

Inputs

Step One
Name
Quantity
240 mg
Type
reactant
Smiles
C(C)OP(OCC)(=O)CCCN=[N+]=[N-]
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
20 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred under H2 atmosphere at 40 psi for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The black suspension was filtered on Celite
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OP(OCC)(=O)CCCN
Measurements
Type Value Analysis
AMOUNT: MASS 205 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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